N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide
Description
This compound is a fused heterocyclic acetamide derivative featuring a furo[3,4-d]pyrimidine-2,5-dione core. The structure includes:
- A 4-(4-methylphenyl) substituent on the furopyrimidine ring, which may enhance lipophilicity and influence binding affinity.
- The furan oxygen in the fused ring system, offering hydrogen-bond acceptor properties distinct from sulfur-containing analogs.
This molecule is hypothesized to exhibit biological activity through interactions with enzymes or receptors, leveraging its dual carbonyl groups and aromatic substituents for target engagement.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-12-3-6-14(7-4-12)20-19-17(11-30-21(19)28)26(22(29)25-20)10-18(27)24-16-9-15(23)8-5-13(16)2/h3-9,20H,10-11H2,1-2H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKYSNYZPZWWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including antibacterial and antifungal activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C₁₈H₁₈ClN₃O₃
- Molecular Weight : 363.81 g/mol
Antibacterial Activity
Research indicates that derivatives of similar compounds exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies show that compounds with similar structures have MIC values ranging from 75 µg/mL against Bacillus subtilis to 150 µg/mL against Pseudomonas aeruginosa .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 75 |
| Enterococcus faecalis | 125 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
Antifungal Activity
The compound's antifungal properties are also noteworthy. Similar compounds have shown effectiveness against various fungal strains. For example:
- Fungal Strain : Compounds related to this structure have demonstrated activity against Candida albicans, with varying efficacy depending on structural modifications.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of pyrimidine derivatives demonstrated that modifications in the phenyl ring significantly enhanced antibacterial activity. The compound was tested against various strains and exhibited promising results compared to standard antibiotics .
Case Study 2: Antifungal Properties
In another investigation focusing on antifungal activity, the compound was evaluated alongside known antifungals. Results indicated a synergistic effect when combined with azoles, suggesting potential for use in combination therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights:
N-(5-chloro-2-methylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide ()
- Structural Differences: Core Ring: Replaces the furo[3,4-d]pyrimidine with a thieno[3,2-d]pyrimidine, substituting oxygen with sulfur. Substituents: Features a 3,4-dimethylbenzyl group at position 3 of the thienopyrimidine, increasing steric hindrance compared to the target compound’s simpler 4-methylphenyl group.
- Implications :
- The thiophene ring may enhance electron delocalization and alter solubility (higher logP due to sulfur’s polarizability).
- The bulky benzyl substituent could reduce metabolic clearance but may limit membrane permeability.
2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide ()
- Structural Differences: Contains a thieno[2,3-d]pyrimidine core with a thioether linkage to the acetamide. Naphthyl group instead of 5-chloro-2-methylphenyl, significantly increasing aromatic surface area.
- Implications :
- The naphthyl group may improve π-π stacking interactions but could compromise solubility (predicted density: 1.38 g/cm³).
- The thioether bridge might reduce oxidative stability compared to the target compound’s oxygen-based linkage.
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide ()
- Structural Differences: Triazolo[4,3-c]pyrimidine core replaces the furopyrimidine, introducing a nitrogen-rich heterocycle. 4-fluorophenylamino substituent provides a hydrogen-bond donor/acceptor motif absent in the target compound.
- Implications :
- The triazole ring could enhance metabolic resistance but may reduce bioavailability due to higher polarity.
- The fluoro substituent might improve target selectivity via halogen bonding.
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ()
- Structural Differences: Pyrido-thienopyrimidine fused system with a tetrahydro ring, introducing conformational rigidity.
- Synthesized with a 73% yield (mp 143–145°C), suggesting favorable crystallinity compared to the target compound’s uncharacterized synthesis.
Data Table: Key Structural and Hypothetical Properties
Research Findings and Trends
- Core Heterocycle Impact: Furopyrimidines (target compound) may exhibit better solubility than thienopyrimidines but lower membrane permeability due to oxygen’s polarity .
- Substituent Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
